molecular formula C7H10O3 B1599821 methyl 3,4-dihydro-2H-pyran-5-carboxylate CAS No. 86971-83-7

methyl 3,4-dihydro-2H-pyran-5-carboxylate

Cat. No. B1599821
CAS RN: 86971-83-7
M. Wt: 142.15 g/mol
InChI Key: SAZSEFKEENKBKK-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-pyran-5-carboxylate is a chemical compound with the molecular formula C7H10O3 . It is also known as methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate . This compound is used as an intermediate in the synthesis of the main compound 6-chlorohexanone .


Synthesis Analysis

The synthesis of methyl 3,4-dihydro-2H-pyran-5-carboxylate involves several steps . The process begins with the alkylation of 1-Bromo-3-chloropropane with Methylacetoacetate to prepare a haloketone . This haloketone is then O-alkylated with sodium methoxide to obtain the desired molecule in its crude form . The content is then purified by fractional distillation to obtain the purified molecule .


Molecular Structure Analysis

The molecular structure of methyl 3,4-dihydro-2H-pyran-5-carboxylate consists of 7 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 141.145 Da and the monoisotopic mass is 141.055725 Da .


Chemical Reactions Analysis

While specific chemical reactions involving methyl 3,4-dihydro-2H-pyran-5-carboxylate are not extensively documented, the compound is known to be used as an intermediate in the synthesis of 6-chlorohexanone .


Physical And Chemical Properties Analysis

Methyl 3,4-dihydro-2H-pyran-5-carboxylate has a boiling point of 243.7±29.0 °C at 760 mmHg . The compound has a flash point of 100.0±17.8 °C . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Polymer Synthesis and Biological Activity

Methyl 3,4-dihydro-2H-pyran-5-carboxylate demonstrates significant utility in the synthesis of polymers with biological applications. A notable example is its use in creating poly(methyl 3,4-dihydro-2H-pyran-2-carboxylate-alt-maleic anhydride). This polymer, synthesized from an equimolar ratio of maleic anhydride and methyl 3,4-dihydro-2H-pyran-2-carboxylate, shows potential in vitro biological activity, including strong antitumor properties (Han et al., 1990).

Asymmetric Synthesis and Chemical Transformations

In the field of asymmetric synthesis, derivatives of methyl 3,4-dihydro-2H-pyran-5-carboxylate have been utilized. The enantiospecific synthesis of such compounds, originating from specific hydroxybutanoates, leads to substances with high enantiomeric excess, demonstrating their potential in creating stereochemically complex molecules (Deschenaux et al., 1989).

Catalysis and Chemical Synthesis

A study on the enantioselective hydrogenation of related compounds highlights the role of methyl 3,4-dihydro-2H-pyran-5-carboxylate in catalysis. The use of a cinchona-modified Pd catalyst for the synthesis of cockroach attractants exemplifies its applicability in producing enantiomerically pure compounds (Szőri et al., 2008).

Applications in Medicinal Chemistry

Methyl 3,4-dihydro-2H-pyran-5-carboxylate derivatives have been synthesized for potential applications in medicinal chemistry, demonstrating activities like local anesthesia and platelet antiaggregating effects, comparable to acetylsalicylic acid. This indicates their utility in developing new therapeutic agents (Mosti et al., 1994).

Antimicrobial Activities

The compound and its derivatives have shown promise in antimicrobial applications. Specific derivatives synthesized using pentafluorophenylammonium triflate as a catalyst exhibited significant in vitro antimicrobial activity against various bacterial and fungal strains (Ghashang et al., 2013).

properties

IUPAC Name

methyl 3,4-dihydro-2H-pyran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)6-3-2-4-10-5-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZSEFKEENKBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434044
Record name methyl 3,4-dihydro-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3,4-dihydro-2H-pyran-5-carboxylate

CAS RN

86971-83-7
Record name methyl 3,4-dihydro-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
HM Yau, AG Howe, JM Hook, AK Croft, JB Harper - researchgate.net
Ethyl 6-methyl-3, 4-dihydro-2H-pyran-5-carboxylate. The pyran was synthesised according to a literature procedure. 1 To a solution of 1, 3-dibromopropane (2.01 g, 9.96 mmol) and …
Number of citations: 6 www.researchgate.net
RP Castro, CS Matos, CA do Nascimento… - … Section C: Crystal …, 2012 - scripts.iucr.org
The absolute configuration of strictosidinic acid, (2S,3R,4S)-3-ethenyl-2-(β-d-glucopyranosyloxy)-4-{[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl}-3,4-dihydro-2H-pyran-5-…
Number of citations: 6 scripts.iucr.org
C Bisignano, A Filocamo, G Ginestra, SV Giofre'… - Annals of Clinical …, 2014 - Springer
Background The aim of the present work was to evaluate the antibacterial effect of 3,4-DHPEA-EA (methyl-4-(2-(3,4-dihydroxyphenethoxy)-2-oxoethyl)-3-formyl-2-methyl-3,4-dihydro-2H…
Number of citations: 15 link.springer.com
D Osipov, V Osyanin, Y Klimochkin - Targets Heterocycl. Syst, 2018 - researchgate.net
β-Carbonyl-substituted dihydropyrans are highly useful heterocyclic compounds showing important application in organic synthesis. The increased susceptibility of the dihydropyran …
Number of citations: 9 www.researchgate.net
A Samadi, D Silva, M Chioua, L Infantes, E Soriano… - Molecular …, 2015 - Springer
The reaction of racemic 2-amino-4 $$H$$ H -pyrans, such as 3-amino-1-aryl-1 $$H$$ H -benzo $$[f]$$ [ f ] chromene-2-carbonitriles, with $$N$$ N -bromosuccinimide (NBS), in $$\…
Number of citations: 3 link.springer.com
S Li, C Shen, W Guo, X Zhang, S Liu, F Liang, Z Xu… - Marine Drugs, 2013 - mdpi.com
Parkinson’s disease (PD) is the second most common neurodegenerative disease affecting people over age 55. Oxidative stress actively participates in the dopaminergic (DA) neuron …
Number of citations: 39 www.mdpi.com
A Varmazyar, S Sedaghat, AN Goli-Kand, M Khalaj… - Molecular Diversity, 2020 - Springer
A simple method for the synthesis of functionalized 2H-pyrans via a catalytic reaction of an oxirane, an alkyne, and a malonate has been developed in which a 6-exo-dig cyclization …
Number of citations: 7 link.springer.com
J Pinto, F Paiva-Martins, G Corona… - British Journal of …, 2011 - cambridge.org
The secoiridoids 3,4-dihydroxyphenylethanol-elenolic acid (3,4-DHPEA-EA) and 3,4-dihydroxyphenylethanol-elenolic acid dialdehyde (3,4-DHPEA-EDA) account for approximately 55 …
Number of citations: 108 www.cambridge.org
M Li, J Yang, Y Gu - Advanced Synthesis & Catalysis, 2011 - Wiley Online Library
Catalysis by manganese chloride tetrahydrate was found to be effective for the selective transformation of indoles, with which the desired acid‐catalyzed reaction could be promoted and…
Number of citations: 29 onlinelibrary.wiley.com
N Mad Nasir - 2016 - etheses.whiterose.ac.uk
This thesis detail attempts to develop a procedure, based on the Maitland-Japp reaction, for the formation of functionalised tetrahydropyran (THP) rings. Previous work in the Clarke …
Number of citations: 3 etheses.whiterose.ac.uk

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